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molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521109
M. Wt: 337.19 g/mol
InChI Key: HSCQVANUQCLSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

1.8M Lithium diisopropylamide (270 ml) was added dropwise over 20 min to a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (82 g) in dry THF (820 ml) and the reaction was stirred at −45° C. for 30 min. Methyl iodide (90 ml) was added drop wise to the solution and the mixture was stirred at −45° C. for 45 min, then allowed to warm to RT. The reaction was quenched with water. The organic layer was collected and the aqueous layer extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulphate and concentrated in vacuo. The residue was triturated with ethyl acetate:cyclohexane (3:1). The solid material was collected and washed with ethyl acetate:cyclohexane (3:1) and dried in vacuo at 35° C. This residue was dissolved in DCM, washed with water, dried over magnesium sulphate and the solvent removed in vacuo to give the title compound (37.6 g) as a cream solid.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
820 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)(=[O:21])=[O:20])[CH:17]=[CH:18][C:11]=12.CI>C1COCC1>[Br:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)(=[O:21])=[O:20])[C:17]([CH3:1])=[CH:18][C:11]=12 |f:0.1|

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
82 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
820 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −45° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −45° C. for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate:cyclohexane (3:1)
CUSTOM
Type
CUSTOM
Details
The solid material was collected
WASH
Type
WASH
Details
washed with ethyl acetate:cyclohexane (3:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 35° C
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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